molecular formula C32H30N4O4S B15035059 5-cyano-4-(3,4-dimethoxyphenyl)-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide

5-cyano-4-(3,4-dimethoxyphenyl)-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide

Cat. No.: B15035059
M. Wt: 566.7 g/mol
InChI Key: GXPCVFYXXDRAFC-UHFFFAOYSA-N
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Description

5-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as cyano, dimethoxyphenyl, carbamoyl, and sulfanyl groups. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 5-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic methods include:

    Nitration and Reduction:

    Aromatic Substitution: The dimethoxyphenyl group can be introduced via aromatic substitution reactions.

    Carbamoylation: The carbamoyl group is typically added through carbamoylation reactions using appropriate reagents.

    Sulfur Incorporation: The sulfanyl group is introduced through reactions involving sulfur-containing reagents.

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

5-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of electron-withdrawing groups.

    Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to form corresponding amines and carboxylic acids.

Scientific Research Applications

5-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the cyano group can participate in hydrogen bonding, while the carbamoyl group can form covalent bonds with nucleophilic sites on proteins. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

5-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    4-(3,4-Dimethoxyphenyl)-2-methylpyridine-3-carboxamide: Lacks the cyano and sulfanyl groups, resulting in different chemical properties and reactivity.

    5-Cyano-2-methyl-N-phenylpyridine-3-carboxamide: Lacks the dimethoxyphenyl and carbamoyl groups, affecting its biological activity.

    6-({[(4-Ethylphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide: Lacks the cyano and dimethoxyphenyl groups, leading to variations in its mechanism of action.

Properties

Molecular Formula

C32H30N4O4S

Molecular Weight

566.7 g/mol

IUPAC Name

5-cyano-4-(3,4-dimethoxyphenyl)-6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-2-methyl-N-phenylpyridine-3-carboxamide

InChI

InChI=1S/C32H30N4O4S/c1-5-21-11-14-24(15-12-21)35-28(37)19-41-32-25(18-33)30(22-13-16-26(39-3)27(17-22)40-4)29(20(2)34-32)31(38)36-23-9-7-6-8-10-23/h6-17H,5,19H2,1-4H3,(H,35,37)(H,36,38)

InChI Key

GXPCVFYXXDRAFC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=C2C#N)C3=CC(=C(C=C3)OC)OC)C(=O)NC4=CC=CC=C4)C

Origin of Product

United States

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